molecular formula C19H16N8O B1663016 2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol CAS No. 1159490-85-3

2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol

Cat. No. B1663016
M. Wt: 372.4 g/mol
InChI Key: PDMUGYOXRHVNMO-UHFFFAOYSA-N
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Description

The compound “2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol” is a novel class of exquisitely selective Mesenchymal-Epithelial Transition Factor (c-MET) protein kinase inhibitors . It has been identified as a clinical candidate for the treatment of cancer . This compound is a part of the triazoloquinazoline class of compounds, which are known for their potential as therapeutic agents .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. The corresponding acids undergo condensation and hydrolysis followed by cyclization to give pyrazoloquinolines . These are then substituted to yield the final compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple heterocyclic moieties. It includes a quinoline ring and a triazole ring, which are fused together to form a triazoloquinazoline .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, hydrolysis, and cyclization . These reactions are carried out under specific conditions to ensure the correct formation of the compound .

Scientific Research Applications

Role in Oncology Research

This compound has garnered significant interest in oncology research due to its role as a potent and selective inhibitor of the c-MET receptor tyrosine kinase, a critical factor in oncogenesis and tumor progression. Studies have shown it to demonstrate effective tumor growth inhibition in c-MET dependent tumor models, with good oral pharmacokinetic properties and an acceptable safety profile in preclinical studies, leading to its progression to clinical evaluation in oncology settings (Cui et al., 2012).

Synthesis and Structural Optimization

Research in medicinal chemistry has focused on the synthesis and optimization of this compound. For instance, a series of indole derivatives, including this compound, demonstrated inhibition of c-MET kinase activity, which is implicated in several human cancers (Ye et al., 2012). Further, a study focusing on metabolite profiling-based structural optimization identified various quinoline derivatives of this compound, which exhibited potent activities and were stable in liver microsomes among different species (Zhao et al., 2017).

Pharmacokinetic Modeling

Pharmacokinetic modeling studies have been conducted to predict the plasma concentration-time profiles of this compound in humans, comparing physiologically based pharmacokinetic models with traditional one-compartment models. These studies are crucial for understanding the drug's behavior in the human body and for guiding clinical dosing regimens (Yamazaki et al., 2011).

Exploration of Novel Derivatives and Antimicrobial Activity

Research has also been conducted on various derivatives and related compounds to explore their potential applications. For example, a study on the synthesis and characterization of novel pyrazoline and pyrazole derivatives revealed insights into their potential antibacterial and antifungal activities (Hassan, 2013).

Future Directions

The compound shows promise as a therapeutic agent for the treatment of cancer . Future research could focus on further exploring its potential uses, improving its synthesis process, and conducting more detailed studies on its safety and efficacy.

properties

IUPAC Name

2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N8O/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16/h1-5,8-10,12,28H,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMUGYOXRHVNMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401026097
Record name 2-(4-(1-(Quinolin-6-ylmethyl)-1H-(1,2,3)triazolo(4,5-b)pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol

CAS RN

956905-27-4
Record name PF-04217903
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Record name PF-04217903
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(4-(1-(Quinolin-6-ylmethyl)-1H-(1,2,3)triazolo(4,5-b)pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-04217903
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 6-(6-{1-[2-(tetrahydro-pyran-2-yloxy)-ethyl]-1H-pyrazol-4-yl}-[1,2,3]triazolo[4,5-b]pyrazin-1-ylmethyl)-quinoline (780 mg, 1.71 mmol) in CH2Cl2 (20 mL) was added the anhydrous HCl dioxane solution dropwise (4N, 1.07 mL, 4.27 mmol). A white solid was precipitated out. The reaction mixture was stirred for 1 hour and the LCMS showed the completion of the reaction. The reaction mixture was concentrated, and the residue was dissolved in distilled water (15 mL). The solution was adjusted to pH 7 with Na2CO3. An off-white solid was crashed out, which was filtered, washed with water, and dried on a high vacuum for 1 hour. The solid was re-crystallized from EtOH (50 mL) to provide 2-[4-(3-Quinolin-6-ylmethyl-3H-[1,2,3]triazolo[4,5-b]pyrazin-5-yl)-pyrazol-1-yl]-ethanol (400, 63% yield) as a white crystalline solid with a melting point of 222° C. 1H NMR (400 MHz, DMSO-d6) δ 9.22 (s, 1H) 8.89 (dd, J=4.14, 1.70 Hz, 1H) 8.63 (s, 1H) 8.37 (dd, J=8.38, 1.04 Hz, 1H) 8.32 (s, 1H) 7.98-8.04 (m, 2H) 7.82 (dd, J=8.67, 2.07 Hz, 1H) 7.53 (dd, J=8.29, 4.14 Hz, 1H) 6.15 (s, 2H) 4.96 (t, J=5.27 Hz, 1H) 4.24 (t, J=5.46 Hz, 2H) 3.78 (q, J=5.46 Hz, 2H).
Name
6-(6-{1-[2-(tetrahydro-pyran-2-yloxy)-ethyl]-1H-pyrazol-4-yl}-[1,2,3]triazolo[4,5-b]pyrazin-1-ylmethyl)-quinoline
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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c1cnc2ccc(Cn3nnc4ncc(-c5cnn(CCOC6CCCCO6)c5)nc43)cc2c1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol
Reactant of Route 2
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2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol
Reactant of Route 3
2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol
Reactant of Route 4
Reactant of Route 4
2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol
Reactant of Route 5
2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol
Reactant of Route 6
Reactant of Route 6
2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol

Citations

For This Compound
62
Citations
F Zhao, LD Zhang, Y Hao, N Chen, R Bai… - European Journal of …, 2017 - Elsevier
c-Met/HGF signaling pathway plays an important role in cancer progression, and it was considered to be related to poor prognosis and drug resistance. Based on metabolite profiling of (…
Number of citations: 17 www.sciencedirect.com
JJ Cui, M McTigue, M Nambu… - Journal of Medicinal …, 2012 - ACS Publications
The c-MET receptor tyrosine kinase is an attractive oncology target because of its critical role in human oncogenesis and tumor progression. An oxindole hydrazide hit 6 was identified …
Number of citations: 101 pubs.acs.org
JJ Cui, H Shen, M Tran-Dubé, M Nambu… - Journal of Medicinal …, 2013 - ACS Publications
The hepatocyte growth factor (HGF)/c-Met signaling axis is deregulated in many cancers and plays important roles in tumor invasive growth and metastasis. An exclusively selective c-…
Number of citations: 32 pubs.acs.org
H Jia, G Dai, J Weng, Z Zhang, Q Wang… - Journal of medicinal …, 2014 - ACS Publications
HGF/c-Met signaling has been implicated in human cancers. Herein we describe the invention of a series of novel triazolopyrazine c-Met inhibitors. The structure–activity relationship of …
Number of citations: 118 pubs.acs.org
AB Northrup, MH Katcher, MD Altman… - Journal of Medicinal …, 2013 - ACS Publications
This report documents the first example of a specific inhibitor of protein kinases with preferential binding to the activated kinase conformation: 5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-…
Number of citations: 35 pubs.acs.org
L Ye, J Wu, J Yang, W Chen, Y Luo, Y Zhang - Medicinal Chemistry …, 2015 - Springer
HGF/c-Met signaling pathway has come into the spotlight as a promising therapeutic target for inhibiting tumor growth and has become one of the leading molecular targets in cancer. …
Number of citations: 11 link.springer.com
H Cheng, SK Nair, BW Murray, C Almaden… - Journal of Medicinal …, 2016 - ACS Publications
First generation EGFR TKIs (gefitinib, erlotinib) provide significant clinical benefit for NSCLC cancer patients with oncogenic EGFR mutations. Ultimately, these patients’ disease …
Number of citations: 86 pubs.acs.org
S Mohamady, M Galal, WM Eldehna, DC Gutierrez… - ACS …, 2020 - ACS Publications
The vascular endothelial growth factor receptor 2 (VEGFR2) and c-mesenchymal epithelial transition factor (c-Met) are members of receptor tyrosine kinases which have a crucial role in …
Number of citations: 19 pubs.acs.org
X Liu, Y Li, Q Zhang, Q Pan, P Zheng, X Dai… - Frontiers in …, 2022 - frontiersin.org
In this study, a series of [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed, synthesized and evaluated for their c-Met/VEGFR-2 kinase inhibition and antiproliferative activities …
Number of citations: 4 www.frontiersin.org
R Alam, D Wahi, R Singh, D Sinha, V Tandon… - Bioorganic …, 2016 - Elsevier
In an attempt to find potential anticancer agents, a series of novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates 5a-i and 5-(3-(4-…
Number of citations: 76 www.sciencedirect.com

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